molecular formula C6H12ClNO3S B2781148 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride CAS No. 2378499-11-5

3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2781148
CAS No.: 2378499-11-5
M. Wt: 213.68
InChI Key: AJBSAUYUBAOOBO-VGUSXWDVSA-N
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Description

“3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride” is a chemical compound. It is related to the class of compounds known as carboxylic acids, which are organic compounds that contain a carboxyl functional group . The carboxyl group consists of a carbonyl group (a carbon double bonded to an oxygen) and a hydroxyl group (a hydrogen bonded to an oxygen) .


Molecular Structure Analysis

The molecular structure of carboxylic acids, such as “this compound”, involves a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a trigonal planar shape around the carbonyl carbon .


Chemical Reactions Analysis

Carboxylic acids are key players in human and animal metabolism . They can undergo various reactions, including reactions involving the O-H bond (acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond), decarboxylation (reactions in which the R-C bond is broken in such a way that CO2 is lost and R-H is formed), and substitution on the R group .

Scientific Research Applications

Synthesis and Chemical Reactions

The research on 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid; hydrochloride primarily focuses on its synthesis and utility in chemical reactions. A pivotal study highlighted the regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl)bicyclo[1.1.0]butanes, showcasing the introduction of a nitrogen nucleophile at the 3 position of the derived cyclobutane. This process enables the production of precursors for α-amino cyclobutane carboxylic acids, further transformable to diacids through carbonylation and reduction steps, indicating the chemical's potential in synthesizing complex organic compounds (Gaoni, 1988).

Cyclization Reactions

Another significant application involves cyclization reactions of methyl 3-(2-diazo-3-oxobutanoyl)-1,1-dioxo-1λ6,3-thiazolidine-4-carboxylates, leading to products with high enantiomeric purity. Such stereoselective cyclizations, retaining configuration, underscore the chemical's role in producing complex molecules with precise stereochemistry, crucial for pharmaceutical synthesis (Betts et al., 1999).

Electrocyclic Reactions

Research has also explored the competition between ester and formyl groups in controlling torquoselectivity in cyclobutene electrocyclic reactions. The synthesis of methyl 3-formylcyclobutene-3-carboxylate and its thermolysis to produce methyl (2H)-pyrane-5-carboxylate confirms theoretical predictions about such reactions, highlighting the utility of 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid; hydrochloride in studying reaction mechanisms (Niwayama & Houk, 1992).

Mechanism of Action

The mechanism of action of carboxylic acids involves the resonance effect. Compared with mineral acids such as hydrochloric, perchloric, nitric, and sulfuric acids, the carboxylic acids are weak. The extent of dissociation in aqueous solution is relatively small .

Properties

IUPAC Name

3-(methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S.ClH/c1-11(7,10)5-2-4(3-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBSAUYUBAOOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CC(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378499-11-5
Record name rac-(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutane-1-carboxylic acid hydrochloride
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